UV-Vis Absorption: CAS 1424-65-3 Exhibits a Red-Shifted Absorption Maximum vs. 4-(Dimethylamino)benzaldehyde
The characteristic absorption peak of 4-(dibenzylamino)-2-methylbenzaldehyde is reported at 390 nm . In contrast, the structurally simpler analog 4-(dimethylamino)benzaldehyde (DMABA) exhibits a primary absorption band at 352 nm in aqueous solution [1]. This red shift is attributed to the extended conjugation and stronger electron-donating effect of the dibenzylamino group combined with the ortho-methyl group, which stabilizes the intramolecular charge transfer (ICT) excited state.
| Evidence Dimension | Maximum UV-Vis Absorption Wavelength |
|---|---|
| Target Compound Data | 390 nm |
| Comparator Or Baseline | 4-(Dimethylamino)benzaldehyde at 352 nm (aqueous solution, pH range 9.56 to -1.08) |
| Quantified Difference | +38 nm (red shift) |
| Conditions | Absorption spectra for target compound from CymitQuimica datasheet; comparator data from aqueous solution UV-Vis study. |
Why This Matters
A red-shifted absorption profile is advantageous for designing materials with visible-range absorption and for use with common 405 nm excitation sources, expanding application scope beyond the UV-limited analogs.
- [1] Hacker, S. P., et al. (2000). Formation of a ground state twisted-internal-charge-transfer conformer of 4-(dimethylamino)benzaldehyde. *Journal of Molecular Structure*, 550-551, 23-34. View Source
